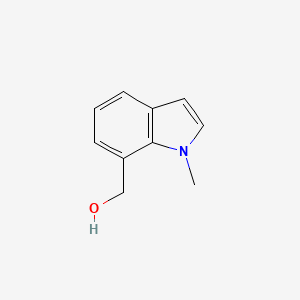

(1-metil-1H-indol-7-il)metanol

Descripción general

Descripción

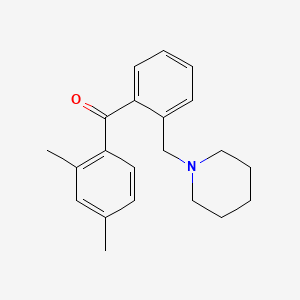

“(1-methyl-1H-indol-7-yl)methanol” is a chemical compound with the molecular formula C10H11NO. Its molecular weight is 161.20 g/mol . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of “(1-methyl-1H-indol-7-yl)methanol” can be represented by the SMILES notation: CN1C=CC2=CC=CC(CO)=C12 .

Physical and Chemical Properties Analysis

“(1-methyl-1H-indol-7-yl)methanol” has a molecular weight of 161.20 g/mol . More detailed physical and chemical properties are not available in the search results.

Aplicaciones Científicas De Investigación

Farmacología: Tratamiento del cáncer

“(1)-metil-(1H)-indol-(7)-il)metanol” y sus derivados han demostrado ser prometedores en el tratamiento del cáncer. Se están estudiando por su capacidad para atacar las células cancerosas, y la investigación indica que los derivados del indol pueden ser compuestos biológicamente activos en este campo .

Control de infecciones microbianas

Los derivados del indol, incluido “(1)-metil-(1H)-indol-(7)-il)metanol”, se han identificado como posibles agentes antimicrobianos. Su aplicación en el control de infecciones microbianas es un área de investigación significativa, particularmente en el desarrollo de nuevos antibióticos .

Trastornos neurológicos

La investigación sugiere que los derivados del indol podrían desempeñar un papel en el tratamiento de diversos trastornos neurológicos. La interacción del compuesto con el sistema nervioso central lo convierte en un candidato para desarrollar tratamientos para enfermedades como el Alzheimer y el Parkinson .

Aplicaciones agrícolas

En agricultura, “(1)-metil-(1H)-indol-(7)-il)metanol” se puede utilizar para desarrollar nuevas herramientas para la identificación de plantas y la estimación de biomasa. Esto es crucial para la gestión de cultivos, la silvicultura y los esfuerzos de conservación ambiental .

Antidopaje en el deporte

El compuesto tiene posibles aplicaciones en la investigación antidopaje. Podría utilizarse para desarrollar u optimizar herramientas analíticas para detectar sustancias prohibidas en los atletas, contribuyendo a prácticas deportivas justas .

Desarrollo de fármacos

La versatilidad estructural de “(1)-metil-(1H)-indol-(7)-il)metanol” permite su uso en la síntesis de una amplia gama de fármacos farmacológicamente activos. Su núcleo de indol es un andamiaje valioso en la química medicinal .

Safety and Hazards

Mecanismo De Acción

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against influenza A . The interaction of these compounds with their targets can lead to changes in the target’s function, which can result in the observed biological activities.

Biochemical Pathways

For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . The affected pathways and their downstream effects can vary widely depending on the specific indole derivative and its targets.

Result of Action

Indole derivatives have been shown to have various biological activities, suggesting that they can have significant molecular and cellular effects . For example, some indole derivatives have shown antiviral activity, suggesting that they can affect viral replication at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

(1-methyl-1H-indol-7-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including (1-methyl-1H-indol-7-yl)methanol, have been shown to bind with high affinity to multiple receptors, thereby modulating their activity . These interactions can lead to the inhibition or activation of specific enzymes, affecting metabolic pathways and cellular processes.

Cellular Effects

The effects of (1-methyl-1H-indol-7-yl)methanol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, (1-methyl-1H-indol-7-yl)methanol can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of (1-methyl-1H-indol-7-yl)methanol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, (1-methyl-1H-indol-7-yl)methanol may inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-methyl-1H-indol-7-yl)methanol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including (1-methyl-1H-indol-7-yl)methanol, can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . These temporal changes can affect the compound’s efficacy and safety in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of (1-methyl-1H-indol-7-yl)methanol vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, (1-methyl-1H-indol-7-yl)methanol may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed in studies, indicating that the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

(1-methyl-1H-indol-7-yl)methanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Additionally, (1-methyl-1H-indol-7-yl)methanol can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic pathways.

Transport and Distribution

The transport and distribution of (1-methyl-1H-indol-7-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, leading to its accumulation in specific cellular compartments . Additionally, (1-methyl-1H-indol-7-yl)methanol can bind to plasma proteins, affecting its distribution and bioavailability in tissues.

Subcellular Localization

The subcellular localization of (1-methyl-1H-indol-7-yl)methanol is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by post-translational modifications or targeting signals . The localization of (1-methyl-1H-indol-7-yl)methanol can influence its interactions with biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

(1-methylindol-7-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-6-5-8-3-2-4-9(7-12)10(8)11/h2-6,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTPJITYDAXWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640444 | |

| Record name | (1-Methyl-1H-indol-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854778-61-3 | |

| Record name | (1-Methyl-1H-indol-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,5-dichlorophenyl)methanone](/img/structure/B1614322.png)